2,4-Dibromo-6-nitropyridine
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Overview
Description
2,4-Dibromo-6-nitropyridine is a heterocyclic aromatic compound characterized by the presence of two bromine atoms and one nitro group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-nitropyridine typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 2,6-dibromopyridine followed by nitration using nitric acid and sulfuric acid as reagents . The reaction conditions often require controlled temperatures and specific stoichiometric ratios to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents at elevated temperatures.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 2,4-dibromo-6-aminopyridine.
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Scientific Research Applications
2,4-Dibromo-6-nitropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions, leading to the formation of various bioactive compounds. These interactions can affect cellular pathways and molecular targets, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dibromo-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other nitropyridine derivatives. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields .
Properties
Molecular Formula |
C5H2Br2N2O2 |
---|---|
Molecular Weight |
281.89 g/mol |
IUPAC Name |
2,4-dibromo-6-nitropyridine |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H |
InChI Key |
DCNREDHQILKCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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